molecular formula C16H13NO4S B2908690 N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide CAS No. 1448073-06-0

N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)thiophene-2-carboxamide

Cat. No. B2908690
CAS RN: 1448073-06-0
M. Wt: 315.34
InChI Key: ZFHXOOSLJHBPAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, diselenides have been synthesized and transformed into various synthetically important unsymmetrical monoselenides by cleavage of Se–Se bond with sodium borohydride or rongalite followed by addition of suitable electrophiles .

Mechanism of Action

Target of Action

Similar compounds have been found to inhibitVEGFR1 , a receptor tyrosine kinase that plays a crucial role in angiogenesis and vasculogenesis.

Mode of Action

Compounds with similar structures have been shown to inhibit the activity of vegfr1 . This inhibition could potentially lead to a decrease in angiogenesis, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The compound’s interaction with its target could affect the VEGF signaling pathway . This pathway is critical for angiogenesis, the formation of new blood vessels from pre-existing ones. Inhibition of VEGFR1 could disrupt this pathway, leading to reduced angiogenesis.

Result of Action

Similar compounds have been shown to induce apoptosis and cause both s-phase and g2/m-phase arrests in hela cell line . This suggests that the compound could have potential antitumor effects.

properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yloxy)but-2-ynyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4S/c18-16(15-4-3-9-22-15)17-7-1-2-8-19-12-5-6-13-14(10-12)21-11-20-13/h3-6,9-10H,7-8,11H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFHXOOSLJHBPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCC#CCNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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